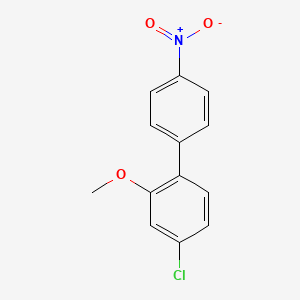

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Description

Properties

IUPAC Name |

4-chloro-2-methoxy-1-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)4-7-12(13)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTBCGJBXRFXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718391 | |

| Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-36-5 | |

| Record name | 1,1′-Biphenyl, 4-chloro-2-methoxy-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selection of Coupling Partners

Catalytic System Optimization

Palladium catalysts, particularly PEPPSI-type complexes (e.g., Pd-NHC systems), exhibit superior activity in coupling nitro-substituted substrates. For instance, nitrile-functionalized NHC-Pd(II) complexes achieve yields exceeding 90% for analogous nitrobiaryls. A representative protocol includes:

-

Catalyst : (NHC)PdBr₂ (0.5–1 mol%)

-

Base : Potassium carbonate (2.2 equiv)

-

Solvent : Aqueous ethanol (1:1 v/v)

Phase-transfer catalysts like tetrabutylammonium bromide (0.8 equiv) enhance solubility and reaction kinetics in biphasic systems, as demonstrated in the synthesis of 4'-chloro-2-nitrobiphenyl.

Ullmann Coupling for Challenging Substrates

For substrates prone to β-hydride elimination, copper-mediated Ullmann coupling offers an alternative. This method is less common for nitroarenes due to redox sensitivity but can be adapted with careful optimization.

Reaction Parameters

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Solvent : Dimethylformamide (DMF)

While yields for nitro-substituted biaryls are moderate (50–65%), this approach avoids palladium costs and suits large-scale applications.

Sequential Functionalization of Preformed Biaryls

An alternative strategy involves constructing the biphenyl core first, followed by late-stage nitration and methoxylation.

Nitration of 4-Chloro-2-methoxybiphenyl

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

-

Substrate : 4-Chloro-2-fluoronitrobenzene

-

Reagent : Sodium methoxide in methanol

Comparative Analysis of Synthetic Routes

| Method | Catalytic System | Yield (%) | Purification Technique | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd-NHC/K₂CO₃ | 82–92 | Column chromatography | Functional group tolerance |

| Ullmann | CuI/1,10-Phenanthroline | 50–65 | Recrystallization | Cost-effectiveness |

| Sequential Functionalization | HNO₃/H₂SO₄ | 70–85 | Acid-base extraction | Regiochemical control |

Critical Considerations in Process Chemistry

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate cross-coupling but complicate product isolation. Mixed aqueous-organic systems (e.g., ethanol/water) improve phase separation and reduce Pd leaching.

Chlorine Retention Strategies

The chloro substituent’s susceptibility to hydrolysis mandates weakly basic conditions (pH 8–10) during Suzuki-Miyaura coupling, as exemplified in CN105732392A.

Scalability and Industrial Relevance

The Suzuki-Miyaura route, with its high yields and compatibility with continuous-flow systems, is preferred for kilogram-scale production. Patent CN105732392A reports an 83% yield for 4'-chloro-2-nitrobiphenyl at 95°C using tetrabutylammonium bromide and Pd catalysts, underscoring industrial viability .

Scientific Research Applications

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CAS 56532-65-1): This compound shares a nitro group and chlorine substituent but differs in linkage. The nitro group is part of a phenoxymethyl ether (-OCH₂-C₆H₄-NO₂) at position 2, while the target compound has a directly attached 4-nitrophenyl group.

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene (CAS 904325-90-2) :

Replacing the methoxy group with a fluorine atom alters the electronic profile. Fluorine’s strong electron-withdrawing effect amplifies the nitro group’s deactivating influence, making this compound less reactive toward electrophilic substitution than the target compound, which retains a mildly electron-donating methoxy group .5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) :

This heterocyclic derivative replaces the benzene core with an oxadiazole ring. The nitro and chloro groups enhance pharmacological activity (e.g., CNS depressant effects), demonstrating how core structure modifications can drastically alter biological function despite similar substituents .

Physicochemical Properties

| Property | 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene | 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene | 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene |

|---|---|---|---|

| Solubility | Soluble in DMF, DCM, ethanol | Similar, but lower due to ether linkage | High in DCM, moderate in ethanol |

| Melting Point | Not reported | ~120–125°C (estimated) | 251.6°C (crystalline form) |

| Electron Density | Moderately deactivated (nitro + chloro) | Highly deactivated (ether + nitro) | Strongly deactivated (nitro + fluoro) |

Biological Activity

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a compound with the CAS number 1352318-36-5, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl moiety. This arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for different strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. A study reported the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 40 |

This antifungal activity may be linked to the compound's ability to interfere with fungal cell wall synthesis or function.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated its potential as an anticancer agent against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Potential mechanisms include:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial and fungal membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : The nitro group may participate in redox reactions that inhibit key enzymes involved in metabolic processes within pathogens.

- Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of compounds similar to this compound. The study found that modifications to the nitro group enhanced cytotoxicity against certain cancer cell lines while maintaining antimicrobial properties .

Another research article highlighted the structure-activity relationship (SAR) of related compounds, indicating that electron-withdrawing groups like nitro significantly increase biological activity compared to electron-donating groups .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene?

A three-step approach is typically employed:

Friedel-Crafts acylation : Introduce the nitrophenyl group via electrophilic substitution using 4-nitrobenzoyl chloride under acidic conditions (e.g., AlCl₃ in dichloromethane at 0–5°C).

Methoxy group installation : Use nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) in DMF at 80–100°C.

Chlorination : Employ N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ at reflux .

Key purification steps : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity.

Q. How can the structure of this compound be validated experimentally?

Combine spectroscopic and crystallographic methods:

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, chlorine/nitro group shifts in ¹³C NMR).

- XRD : Use SHELXL or OLEX2 for single-crystal refinement to resolve ambiguities in bond lengths/angles caused by electron-withdrawing groups .

- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS (expected [M+H]⁺: 292.05).

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro groups influence reactivity in cross-coupling reactions?

The nitro group (meta-directing) and chloro group (ortho/para-directing) create competing electronic effects. For Suzuki-Miyaura couplings:

- Optimized conditions : Use Pd(PPh₃)₄, K₂CO₃, and toluene/water (3:1) at 90°C. The nitro group stabilizes intermediates via resonance, while the chloro group may require protective strategies (e.g., silylation) to prevent side reactions .

- Challenges : Steric hindrance from the methoxy group slows transmetallation. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Q. What computational methods are effective for modeling the electronic structure of this compound?

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to map frontier molecular orbitals (FMOs). The nitro group lowers the LUMO (−1.8 eV), enhancing electrophilicity.

- Molecular dynamics : Simulate solvent interactions (e.g., DMSO vs. chloroform) to predict solubility and aggregation behavior .

Q. How can crystallization challenges due to molecular flexibility be addressed?

- Co-crystallization : Introduce hydrogen-bond donors (e.g., 4,4′-bipyridine) to stabilize the nitro and methoxy groups.

- Slow evaporation : Use mixed solvents (e.g., CHCl₃/MeOH) to promote ordered crystal growth.

- Validation : Check for twinning using PLATON or checkCIF to refine disordered regions .

Methodological Challenges

Q. How to resolve contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Dynamic effects : Rotameric splitting from the methoxy group can occur. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to confirm.

- Impurity analysis : Use 2D-COSY or HSQC to distinguish coupling artifacts from impurities .

Q. What strategies mitigate decomposition during storage?

- Light-sensitive degradation : Store in amber vials under argon at −20°C.

- Hydrolytic stability : Monitor pH (stable in pH 6–8 buffers; avoid aqueous base). Use TGA/DSC to assess thermal decomposition thresholds (>180°C) .

Biological and Material Applications

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Derivatization : Synthesize analogs by replacing the nitro group with cyano or sulfonamide moieties.

- Assay conditions : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC assays (Mueller-Hinton broth, 24h incubation).

- Mechanistic insight : Use fluorescence quenching to study DNA intercalation or membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.